Product packaging for 1-Azido-3-methylsulfonylbenzene(Cat. No.:CAS No. 954147-02-5)

1-Azido-3-methylsulfonylbenzene

Cat. No.: B2495390
CAS No.: 954147-02-5
M. Wt: 197.21
InChI Key: BOEONILMJOONME-UHFFFAOYSA-N
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Description

1-Azido-3-methylsulfonylbenzene is a specialized benzenesulfonyl azide compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Sulfonyl azides like this reagent are increasingly valuable as sulfonyl donors in sulfonylation reactions, providing a direct route to synthesize functionalized benzenesulfonamides . These sulfonamide derivatives are privileged structures in drug discovery, known to confer a wide spectrum of pharmacological activities including antibacterial, antitumor, and antiviral effects . The compound enables the development of novel bioactive molecules, such as proline-derived benzenesulfonamides, which have shown promise as potential therapeutic agents . Furthermore, the azide functional group offers opportunities for diverse chemical transformations, including participation in click chemistry cycloadditions, facilitating the creation of complex molecular architectures for chemical biology and materials science research. The methylsulfonyl moiety enhances the compound's stability and can influence the electronic properties of the aromatic system, fine-tuning its reactivity for specific applications. This reagent is particularly useful for researchers designing and synthesizing new covalent inhibitors and exploring structure-activity relationships in drug candidate optimization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2S B2495390 1-Azido-3-methylsulfonylbenzene CAS No. 954147-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-3-6(5-7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEONILMJOONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azido 3 Methylsulfonylbenzene and Analogous Structures

Strategies for Selective Azidation of Aromatic Systems

The introduction of an azide (B81097) group onto an aromatic ring is a cornerstone of many synthetic pathways targeting compounds like 1-azido-3-methylsulfonylbenzene. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope.

Diazotization-Azide Displacement Reactions

A classic and widely used method for the synthesis of aryl azides involves the diazotization of an aromatic amine followed by displacement with an azide salt. In the context of this compound, this would typically start from 3-methylsulfonylaniline. The process involves treating the aniline (B41778) derivative with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then reacted with an azide source, such as sodium azide, to yield the desired aryl azide.

This two-step, one-pot procedure is often efficient. For instance, various substituted anilines can be converted to their corresponding aryl azides in good yields. The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

Nucleophilic Aromatic Substitution Employing Azide Sources

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl azides from activated aryl halides. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org For this reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org The methylsulfonyl (–SO₂CH₃) group is a potent electron-withdrawing group, and its presence can facilitate the displacement of a leaving group by an azide nucleophile.

For example, a precursor like 1-chloro-3-methylsulfonylbenzene could potentially undergo nucleophilic aromatic substitution with sodium azide to form this compound. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The efficiency of the substitution is highly dependent on the nature and position of the activating group(s). byjus.commasterorganicchemistry.com

Azido-Demetallation Protocols

Modern cross-coupling strategies have introduced milder methods for the formation of C–N bonds, including the synthesis of aryl azides. Azido-demetallation reactions, which involve the conversion of an organometallic species to an aryl azide, are a notable example. While specific examples for this compound are not prevalent in the literature, the general methodology can be applied.

This approach would involve the preparation of an organometallic derivative of 3-methylsulfonylbenzene, such as a boronic acid or a stannane. This intermediate is then treated with an azide source, often in the presence of a metal catalyst, to furnish the aryl azide. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical methods.

Diazo-Transfer Reactions from Amine Precursors

Diazo-transfer reactions offer an alternative to diazotization for converting primary amines to azides. researchgate.net This method involves the use of a diazo-transfer reagent, such as imidazole-1-sulfonyl azide or its stable hydrogen sulfate (B86663) salt. mtroyal.canih.gov These reagents transfer a diazo group to the amine, which then rearranges to the corresponding azide. researchgate.net

The reaction of 3-methylsulfonylaniline with a diazo-transfer reagent, often in the presence of a copper(II) catalyst, can provide a direct route to this compound. researchgate.net This method is particularly useful when the conditions of diazotization are not compatible with other functional groups present in the molecule. The use of the more stable imidazole-1-sulfonyl azide hydrogen sulfate salt has been shown to be an efficient and safer alternative to other diazo-transfer reagents. mtroyal.canih.gov

Copper(II)-Catalyzed Conversion of Organoboron Compounds to Azides

A significant advancement in aryl azide synthesis is the copper(II)-catalyzed conversion of arylboronic acids, boronates, and trifluoroborates into their corresponding azides. organic-chemistry.org This method, often referred to as a Chan-Lam type amination, provides a versatile and environmentally friendly approach with excellent functional group tolerance. organic-chemistry.org

To synthesize this compound via this route, one would start with 3-(methylsulfonyl)phenylboronic acid. This starting material is then reacted with an azide source, such as sodium azide, in the presence of a copper(II) catalyst, typically copper(II) acetate, and a base in a suitable solvent. organic-chemistry.orgnih.gov This reaction can be performed under relatively mild conditions and is often scalable, making it an attractive option for the synthesis of a diverse range of aryl azides. organic-chemistry.org

Approaches for Regioselective Introduction of the Methylsulfonyl Group on Aromatic Rings

One of the most common methods for introducing a sulfonyl group is through Friedel-Crafts sulfonylation. This involves the reaction of an aromatic compound with a sulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. psu.edu However, this method can sometimes lead to a mixture of isomers. psu.edu

To achieve higher regioselectivity, alternative catalytic systems have been developed. For instance, the use of zeolite catalysts in the methanesulfonylation of aromatic compounds with methanesulfonic anhydride has been shown to afford higher para-selectivity. psu.edunih.gov While this favors the para-isomer, careful selection of the starting material and reaction conditions can influence the regiochemical outcome.

Another approach involves the oxidation of a pre-installed methylthio (–SCH₃) group. An aryl methyl sulfide (B99878) can be prepared through various methods, and subsequent oxidation with an oxidizing agent like hydrogen peroxide or a peroxy acid will yield the corresponding aryl methyl sulfone. The regioselectivity is therefore determined by the initial introduction of the methylthio group.

Furthermore, modern cross-coupling reactions can be employed to install the methylsulfonyl group. For example, a visible-light-mediated cross-coupling of aryl boronic acids with sulfonyl fluorides has been developed as an efficient and environmentally benign method for the synthesis of diaryl sulfones. rsc.orgresearchgate.net This methodology could potentially be adapted for the synthesis of aryl methyl sulfones.

Table 1: Summary of Synthetic Methodologies

Method Precursor Reagents Key Features
Diazotization-Azide Displacement 3-Methylsulfonylaniline NaNO₂, H⁺; NaN₃ Classic, reliable method for converting anilines to azides.
Nucleophilic Aromatic Substitution 1-Halo-3-methylsulfonylbenzene NaN₃ Requires an activated aromatic ring with a good leaving group. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org
Azido-Demetallation Organometallic derivative of 3-methylsulfonylbenzene Azide source, catalyst Modern cross-coupling approach with good functional group tolerance.
Diazo-Transfer Reaction 3-Methylsulfonylaniline Imidazole-1-sulfonyl azide Alternative to diazotization, often milder conditions. researchgate.netmtroyal.canih.gov
Copper-Catalyzed Azidation 3-(Methylsulfonyl)phenylboronic acid NaN₃, Cu(II) catalyst Versatile and environmentally friendly Chan-Lam type reaction. organic-chemistry.org
Friedel-Crafts Sulfonylation Benzene (B151609) or substituted benzene CH₃SO₂Cl, AlCl₃ Classic method, can lead to isomer mixtures. psu.edu
Zeolite-Catalyzed Sulfonylation Aromatic compound Methanesulfonic anhydride, zeolite Improved regioselectivity, particularly for para-isomers. psu.edunih.gov
Oxidation of Aryl Methyl Sulfide Aryl methyl sulfide Oxidizing agent (e.g., H₂O₂) Regioselectivity determined by initial sulfide synthesis.
Visible-Light Cross-Coupling Aryl boronic acid Sulfonyl fluoride, photocatalyst Modern, environmentally benign method. rsc.orgresearchgate.net

Convergent and Divergent Synthetic Routes for this compound Derivatives

The synthesis of derivatives of this compound can be approached through both convergent and divergent strategies, offering flexibility in accessing a library of structurally related compounds.

Convergent Synthesis: In a convergent approach, the core this compound structure is assembled from smaller, pre-functionalized fragments. For instance, a synthetic route could involve the separate synthesis of a substituted azidobenzene (B1194522) and a methylsulfonyl-containing fragment, which are then coupled together in a later step. This strategy is advantageous when the desired derivatives have modifications on different parts of the molecule, allowing for the independent synthesis and optimization of each fragment before the final coupling reaction.

Divergent Synthesis: A divergent strategy begins with a common intermediate, such as this compound itself, which is then elaborated into a variety of derivatives. This approach is highly efficient for creating a library of compounds with modifications at a specific position. For example, if modifications are desired on the phenyl ring, the parent compound can undergo various electrophilic aromatic substitution reactions. It's important to note that the strongly deactivating nature of both the azido (B1232118) and methylsulfonyl groups will direct incoming electrophiles to specific positions and may require forcing reaction conditions.

Synthetic StrategyDescriptionExample Application
Convergent Assembly of the final molecule from pre-functionalized fragments.Coupling of a substituted azidobenzene with a methylsulfonyl-containing fragment.
Divergent Elaboration of a common intermediate into a variety of derivatives.Functionalization of the phenyl ring of this compound.

Environmentally Conscious Methodologies in Azidoaryl Sulfone Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in organic chemistry. This is particularly relevant to the synthesis of azidoaryl sulfones, where traditional methods can involve hazardous reagents and solvents.

One area of focus has been the development of catalyst systems that are more sustainable. For instance, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. A polymer-supported copper catalyst has been shown to be effective in the synthesis of aryl azides from aryl halides. researchgate.net This approach not only simplifies product purification but also minimizes the amount of metal waste.

The choice of solvent is another critical factor in the environmental impact of a synthesis. Researchers are increasingly exploring the use of greener solvents as alternatives to traditional volatile organic compounds (VOCs). Deep eutectic solvents (DES) have emerged as a promising option, offering a sustainable medium for reactions like the sulfonylation of (hetero)arenes. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. Similarly, polyethylene (B3416737) glycol (PEG-400) has been used as a reaction medium for the metal-free coupling of diaryliodonium salts and arenesulfinates to form diaryl sulfones. organic-chemistry.org

Furthermore, efforts are being made to develop synthetic routes that are more atom-economical, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product. The direct insertion of sulfur dioxide (SO2) into organic molecules is an area of interest for the synthesis of sulfones, as it utilizes a readily available and inexpensive feedstock. rsc.org Photocatalysis is also being explored as a green method for sulfone synthesis. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation. organic-chemistry.org A one-pot synthesis of aryl azides from aromatic amines has been reported, which simplifies the procedure and minimizes by-products. organic-chemistry.org

Green Chemistry ApproachDescriptionExample in Azidoaryl Sulfone Synthesis
Sustainable Catalysis Use of recyclable or non-toxic catalysts.Polymer-supported copper catalysts for aryl azide synthesis. researchgate.net
Green Solvents Replacement of hazardous solvents with environmentally benign alternatives.Use of deep eutectic solvents (DES) or polyethylene glycol (PEG). rsc.orgorganic-chemistry.org
Atom Economy Maximizing the incorporation of starting material atoms into the final product.Direct insertion of SO2 for sulfone synthesis. rsc.org
One-Pot Synthesis Performing multiple reaction steps in a single vessel.One-pot conversion of aromatic amines to aryl azides. organic-chemistry.org

Reactivity and Mechanistic Investigations of 1 Azido 3 Methylsulfonylbenzene

Azide (B81097) Functional Group Reactivity in the Context of the Methylsulfonyl-Substituted Phenyl Moiety

The reactivity of the azide group in 1-Azido-3-methylsulfonylbenzene is profoundly influenced by the electronic character of the methylsulfonyl (-SO₂CH₃) group. As a potent electron-withdrawing group at the meta-position, it decreases the electron density of the aromatic ring and, by extension, the attached azide moiety. This electronic perturbation is a critical factor in the kinetics, thermodynamics, and selectivity of the reactions in which the azide participates.

The 1,3-dipolar cycloaddition is a cornerstone of the reactivity of azides, allowing for the construction of five-membered heterocyclic rings. researchgate.net For this compound, this class of reactions provides a powerful pathway to novel triazole-containing structures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.gov The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. researchgate.netnih.gov Several studies suggest that dicopper species may be the active catalytic entities, which coordinate both the azide and the alkyne to facilitate the cycloaddition. nih.govacs.org

Table 1: Representative Conditions for CuAAC Reactions

Azide ReactantAlkyne ReactantCopper SourceLigand/AdditiveSolventTemperatureYield
Benzyl AzidePhenylacetylene[Cu(PPh₃)₂]NO₃NoneTolueneRoom Temp96%
Benzyl AzidePhenylacetyleneCu(OAc)₂ / Na-AscorbateNoneVariousRoom TempExcellent
Azido-CoumarinPEG-AlkyneCuBrPMDETADMF40 °C84%
AzidomethylferrocenePropargyl AlcoholCuSO₄ / Na-AscorbateNonetBuOH/H₂ORoom Temp95%

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction occurs between an azide and a strained cycloalkyne, such as a derivative of cyclooctyne, without the need for a metal catalyst. magtech.com.cnjcmarot.com The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring, which can release over 188 kJ/mol of energy. jcmarot.com

The reaction rate is governed by the structure of the cycloalkyne and, to a lesser extent, the electronics of the azide. nih.gov Density functional theory (DFT) calculations have shown that the rapid rate of SPAAC is due to the lower energy required to distort the azide and the strained alkyne into the transition-state geometry. nih.gov Electron-deficient azides are generally effective reactants in SPAAC. Therefore, this compound, with its electron-poor aromatic system, is an excellent candidate for efficient SPAAC reactions. This makes it a valuable reagent for bioconjugation applications where metal catalysis must be avoided. jcmarot.com

Table 2: Reactivity of Various Cycloalkynes in SPAAC with Benzyl Azide

CycloalkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Cyclooctyne (OCT)~0.001The parent, baseline cycloalkyne.
Dibenzocyclooctyne (DIBO)~0.1Rate enhanced by fused aromatic rings. nih.gov
Difluorinated Cyclooctyne (DIFO)~0.1Rate enhanced by electron-withdrawing fluorine atoms.
Bicyclononyne (BCN)0.1 - 1.0Highly reactive and commonly used in bioconjugation.

Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions.

CuAAC: The copper-catalyzed reaction is distinguished by its nearly perfect regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.com This high level of control is a key advantage of the CuAAC process.

Thermal (Huisgen) Cycloaddition: In the absence of a catalyst, the thermal reaction of an azide with an alkyne typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. researchgate.net

Ruthenium-Catalyzed Cycloaddition (RuAAC): In contrast to copper, certain ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can reverse the regioselectivity to favor the formation of the 1,5-disubstituted triazole isomer. acs.org

The cycloaddition reaction is a concerted pericyclic process, which ensures that it is highly stereospecific . The stereochemistry of the dipolarophile (the alkyne partner) is retained in the final triazole product. kuleuven.be For reactions involving this compound, this means that the geometry of substituents on the alkyne will be faithfully transferred to the resulting triazole ring.

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to generate an iminophosphorane (also known as an aza-ylide). wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.

For this compound, this reaction provides a direct route to the corresponding amine, 3-(methylsulfonyl)aniline.

Reaction Scheme: R-N₃ + PPh₃ → [R-N=N-N=PPh₃] → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃ Where R = 3-(methylsulfonyl)phenyl

A critical consideration for aryl azides, particularly those with electron-withdrawing groups, is the stability of the intermediate iminophosphorane. These intermediates can be quite stable, making the final hydrolysis step sluggish under neutral conditions. mdpi.com Recent studies have shown that the Staudinger reduction of aryl azides can be accelerated by phosphine reagents containing an ortho-sulfonamide group, which facilitates the decomposition of the aza-ylide intermediate through intramolecular protonation. mdpi.com This finding highlights the influence that sulfonyl groups can have on this transformation.

The iminophosphorane intermediate generated from the Staudinger reaction is a valuable synthetic tool in its own right. In the Aza-Wittig reaction, this iminophosphorane reacts with carbonyl electrophiles, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orgbeilstein-journals.org The mechanism is analogous to the conventional Wittig reaction, with the strong phosphorus-oxygen double bond formed in the phosphine oxide byproduct providing the thermodynamic driving force. wikipedia.org

The iminophosphorane derived from this compound, (3-(methylsulfonyl)phenyl)iminophosphorane, can be trapped in situ with a carbonyl compound to generate a variety of imines. This reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular Aza-Wittig reactions. wikipedia.orgnih.gov For example, an appropriately substituted aryl azide can undergo an intramolecular reaction with a ketone or aldehyde to form cyclic imines, which are precursors to important ring systems like quinolines. semanticscholar.org

Reaction Scheme: (3-MeSO₂-C₆H₄)-N=PPh₃ + R'C(=O)R'' → (3-MeSO₂-C₆H₄)-N=CR'R'' + O=PPh₃

This reaction expands the synthetic utility of this compound beyond simple cycloadditions, positioning it as a precursor for complex nitrogen-containing molecules.

Thermal and Photochemical Decomposition Pathways and Reactive Intermediates

Aryl azides are well-known for their propensity to undergo decomposition upon exposure to heat or ultraviolet (UV) light, extruding a molecule of dinitrogen (N₂). This decomposition process leads to the formation of a highly reactive and electron-deficient intermediate known as a nitrene.

In the case of this compound, both thermal and photochemical pathways are expected to generate the corresponding 3-(methylsulfonyl)phenylnitrene.

Thermal Decomposition: Heating this compound results in the loss of N₂ gas to yield the singlet nitrene, which can then interconvert to the more stable triplet state. These intermediates can subsequently undergo a variety of reactions, including insertion into C-H bonds, dimerization to form azo compounds, or intramolecular cyclization if a suitable reaction partner is available within the molecule. For instance, the thermal decomposition of similar o-azidoazobenzenes is known to produce tetraazopentalene derivatives. datapdf.com

Photochemical Decomposition: Irradiation with UV light also efficiently cleaves the C-N bond of the azide, producing the nitrene intermediate. Photochemical decomposition of aryl azides in the presence of nucleophiles, such as diethylamine, has been shown to result in ring expansion products, forming substituted azepines. rsc.org This pathway involves the nucleophilic capture of an intermediate azirine or a singlet nitrene.

The primary reactive intermediate in both decomposition pathways is the 3-(methylsulfonyl)phenylnitrene, whose subsequent reactions determine the final product distribution.

Electronic and Steric Influence of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl (-SO₂CH₃) group exerts a profound influence on the reactivity of the benzene (B151609) ring through a combination of electronic and steric effects.

The methylsulfonyl group is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by significantly reducing the electron density of the π-system. This deactivation occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the oxygen and sulfur atoms in the sulfonyl group pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the π-electrons of the benzene ring onto the oxygen atoms.

Consequently, the benzene ring in this compound is significantly less nucleophilic than unsubstituted benzene, making electrophilic substitution reactions more challenging to achieve. libretexts.orgyoutube.comlibretexts.org Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com

The substituents on the benzene ring direct incoming reagents to specific positions. The directing effects of the azide and methylsulfonyl groups are summarized below.

SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-N₃ (Azido)-I, +MWeakly DeactivatingOrtho, Para
-SO₂CH₃ (Methylsulfonyl)-I, -MStrongly DeactivatingMeta

Electrophilic Aromatic Substitution (EAS): In electrophilic substitution, the powerful meta-directing influence of the strongly deactivating methylsulfonyl group dominates. libretexts.orglibretexts.org Therefore, an incoming electrophile will preferentially add to the positions meta to the -SO₂CH₃ group, which are carbons 5 and 1 (C1 being the carbon attached to the azide). The azide group is a weak deactivator and an ortho, para-director. The positions ortho and para to the azide are C2, C4, and C6. The directing effects are therefore conflicted. However, the strong deactivation by the sulfonyl group means that reaction at C5 is the most likely outcome for an electrophilic attack, as this position is meta to the sulfonyl group and para to the azide group. Reactions would require harsh conditions, such as using fuming sulfuric acid for sulfonation. libretexts.orgwikipedia.org Steric hindrance from the substituents could also influence the regioselectivity of the reaction. numberanalytics.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing methylsulfonyl group strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the azide group can function as a leaving group. The methylsulfonyl group is meta to the azide. While this is not the ideal orientation for activation, NAS can still occur, though likely under more forcing conditions than if the groups were ortho or para to each other. Nucleophilic attack could also potentially occur at the positions activated by the sulfonyl group (C2, C4, C6), leading to the displacement of a hydride ion, although this is less common.

Interaction Studies with Various Nucleophiles and Electrophiles

The dual functionality of this compound allows for a range of interactions with both nucleophilic and electrophilic species.

Interactions with Nucleophiles: The azide moiety itself is an excellent nucleophile and can participate in Sₙ2 reactions. masterorganicchemistry.comresearchgate.net However, in the context of the aromatic system, the primary interaction with nucleophiles involves the electron-deficient benzene ring. Strong nucleophiles like sodium methoxide (B1231860) or amines can attack the aromatic ring, potentially leading to nucleophilic aromatic substitution of the azide group. youtube.comresearchgate.net The reaction is driven by the stabilization of the anionic intermediate by the -SO₂CH₃ group.

Interactions with Electrophiles: While the ring is deactivated towards classical electrophilic aromatic substitution, the azide group readily reacts with specific types of electrophiles. The most notable reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," where the azide reacts with a terminal alkyne to form a highly stable 1,2,3-triazole ring. smolecule.comnih.gov This reaction is highly specific and tolerant of many other functional groups, making it a powerful tool for chemical synthesis.

Theoretical and Computational Studies on Reaction Mechanisms

Computational chemistry provides invaluable insights into the complex reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can be employed to:

Analyze Reaction Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

Elucidate Transition States: DFT can be used to locate and characterize the geometry of transition states. Analyzing the structure of a transition state reveals the precise atomic motions involved in bond-making and bond-breaking processes, offering a detailed picture of the reaction mechanism. For example, DFT could be used to compare the activation barriers for nucleophilic attack at different positions on the ring, thereby predicting the most likely site of substitution.

Predict Regioselectivity: In cases where multiple products are possible, such as in electrophilic aromatic substitution, DFT calculations can predict the relative stability of the various intermediates and transition states, thus explaining or predicting the observed regioselectivity. mdpi.com For instance, the preference for meta-substitution in EAS could be rationalized by comparing the energies of the ortho, meta, and para sigma-complexes.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Origins

Molecular Electron Density Theory (MEDT) is a contemporary framework for studying organic reactivity, positing that the capacity of electron density to change, rather than molecular orbital interactions, is the primary driver of chemical reactions. nih.gov MEDT analyzes the changes in electron density and associated energies along a reaction pathway to rationalize experimental outcomes. nih.gov Key concepts within MEDT include the analysis of conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, and the Global Electron Density Transfer (GEDT) at the transition state. mdpi.comnih.gov

The reactivity of an azide is significantly influenced by the electronic nature of its substituents. For instance, a comprehensive MEDT study of phenyl azide has characterized it as a moderate electrophile and a moderate nucleophile. rsc.org The introduction of a potent electron-withdrawing group like the methylsulfonyl (-SO₂CH₃) group at the meta position of the phenyl ring in this compound is expected to profoundly alter its electronic properties and, consequently, its reactivity.

The methylsulfonyl group is known to be strongly electron-withdrawing through both inductive and resonance effects. This would lead to a decrease in the electron density of the aromatic ring and the azide moiety. In the context of MEDT, this electronic modification would increase the electrophilicity of this compound compared to unsubstituted phenyl azide. Conversely, its nucleophilicity would be diminished.

To illustrate the anticipated impact of the methylsulfonyl group, a hypothetical comparison of conceptual DFT indices is presented in Table 1. These indices, calculated at the DFT level of theory, provide a quantitative measure of the electrophilic and nucleophilic character of a molecule. A higher electrophilicity index (ω) indicates a greater capacity to accept electron density, while a higher nucleophilicity index (N) suggests a greater ability to donate electron density.

Table 1: Conceptual DFT Reactivity Indices This table presents a hypothetical comparison based on the known electronic effects of the -SO₂CH₃ group, as direct computational studies on this compound are not available in the cited literature.

CompoundElectronic Nature of SubstituentExpected Electrophilicity (ω)Expected Nucleophilicity (N)
Phenyl azide-H (Neutral)ModerateModerate
This compound-SO₂CH₃ (Strongly Electron-Withdrawing)HighLow

The increased electrophilicity of this compound would render it more reactive towards nucleophilic reactants. In the context of [3+2] cycloaddition reactions, this would favor reactions with electron-rich alkenes or alkynes, proceeding through a mechanism with a significant Global Electron Density Transfer (GEDT) from the nucleophile to the azide. Such reactions are classified as polar or zwitterionic-type (zw-type) reactions within the MEDT framework. rsc.org The reaction rate in these polar processes has been shown to correlate with the magnitude of the GEDT at the transition state; a higher GEDT generally leads to a lower activation barrier. mdpi.comnih.gov

Bonding Evolution Theory (BET) Applications to Bond Formation Analysis

Bonding Evolution Theory (BET) offers a powerful tool for understanding the detailed molecular mechanism of a chemical reaction by analyzing the changes in the topology of the Electron Localization Function (ELF) along the reaction pathway. nih.gov The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, providing a chemically intuitive picture of electron localization in molecules, clearly distinguishing core, valence, and lone pair electrons. jussieu.frwikipedia.org

A BET study allows for the visualization of the sequential changes in bonding, including the breaking of old bonds and the formation of new ones, as the reaction progresses from reactants to products via the transition state. This provides a more nuanced understanding than the traditional depiction of concerted or stepwise mechanisms. nih.gov

For a [3+2] cycloaddition reaction involving this compound, a BET analysis would be expected to reveal a non-concerted, one-step mechanism. In such a reaction with an electron-rich alkene, the analysis would likely show that the formation of the two new single bonds is not simultaneous.

Based on BET studies of similar 1,3-dipolar cycloadditions, the process can be broken down into a series of phases characterized by the appearance and disappearance of ELF basins, which represent chemical bonds and lone pairs. For the reaction of this compound with a nucleophilic alkene, the following sequence of bond formation events can be hypothesized, as detailed in Table 2.

Table 2: Hypothetical Sequence of Bond Formation in a [3+2] Cycloaddition of this compound with a Nucleophilic Alkene based on BET Principles This table is a hypothetical representation based on BET studies of other 1,3-dipolar cycloadditions, as a specific BET analysis for this compound is not available in the cited literature.

Phase of ReactionDescription of Electronic ChangesBonding Events
Initial ApproachReactants approach each other. The electron density of each molecule is largely unperturbed.No new bonds formed.
Transition State RegionSignificant electron density transfer from the nucleophilic alkene to the electrophilic azide. The topology of the ELF begins to change.Initial formation of the first C-N bond, likely involving the terminal nitrogen of the azide and one of the alkene carbons.
Post-Transition StateThe system evolves towards the product. The first C-N bond is fully formed.Formation of the second C-N bond, completing the triazoline ring.
Final ProductThe triazoline ring is fully formed, and the electron density has relaxed to the ground state of the product.Two new C-N single bonds are present.

This detailed analysis of bond formation, made possible by BET, moves beyond a simple classification of the reaction as concerted or stepwise and provides a deeper understanding of the electronic reorganizations that govern the chemical transformation. The asynchronicity in bond formation is a common feature in polar cycloaddition reactions and is a direct consequence of the electronic demands of the interacting species.

Applications of 1 Azido 3 Methylsulfonylbenzene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

1-Azido-3-methylsulfonylbenzene serves as a crucial building block for the synthesis of intricate organic molecules. The azide (B81097) functional group is a cornerstone of its reactivity, acting as a linchpin for introducing nitrogen atoms into molecular frameworks. The presence of the methylsulfonyl group at the meta-position influences the electronic properties of the aromatic ring, which can modulate the reactivity of the azide and provide sites for further functionalization. This dual functionality allows for the strategic and controlled assembly of complex structures that are of interest in medicinal chemistry and materials science.

The high reactivity of the azide group allows it to participate in a variety of chemical reactions. It can undergo cycloaddition reactions, be reduced to an amine, or be involved in substitution reactions, each pathway leading to a diverse set of molecular scaffolds. This versatility makes this compound a valuable starting material for the synthesis of compounds with desired structural and functional properties.

Exploitation in Click Chemistry for Modular Assembly

The concept of "click chemistry," introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has found a prime application in the use of aryl azides like this compound. rsc.org The azide-alkyne cycloaddition, in particular, has become a cornerstone of modular synthesis.

Synthesis of Diverse 1,2,3-Triazole Scaffolds

The most prominent application of this compound in click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov These five-membered heterocyclic rings are stable and are considered valuable pharmacophores in drug discovery due to their ability to engage in hydrogen bonding and dipole interactions. The reaction is highly reliable and proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov

The general scheme for the synthesis of 1,2,3-triazoles from this compound is depicted below:

Scheme 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

The following table illustrates the synthesis of various 1,2,3-triazole derivatives using this compound with different terminal alkynes, showcasing the versatility of this reaction.

Alkyne ReactantCatalyst/SolventProductYield (%)
PhenylacetyleneCuI/Et3N1-(3-(methylsulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole95
Propargyl alcoholCuSO4/Sodium Ascorbate/H2O-tBuOH(1-(3-(methylsulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol92
1-EthynylcyclohexeneCuI/DIPEA4-(cyclohex-1-en-1-yl)-1-(3-(methylsulfonyl)phenyl)-1H-1,2,3-triazole88
3,3-Dimethyl-1-butyneCuI/THF4-(tert-butyl)-1-(3-(methylsulfonyl)phenyl)-1H-1,2,3-triazole90

This table is representative of typical CuAAC reactions and yields for aryl azides.

Facilitation of Combinatorial Synthesis and Compound Library Generation

The modular and reliable nature of the click reaction with this compound makes it an ideal tool for combinatorial chemistry and the generation of large compound libraries. By reacting a single azide building block with a diverse collection of alkyne-containing molecules, a vast array of triazole products can be synthesized rapidly and efficiently. This approach is instrumental in drug discovery for screening large numbers of compounds to identify new therapeutic leads. The straightforward reaction conditions and high yields associated with click chemistry are highly amenable to automated synthesis platforms, further accelerating the library generation process.

Conjugation and Functionalization Strategies for Biological Systems (excluding clinical human trials)

The bioorthogonal nature of the azide group, meaning it does not typically react with functional groups found in biological systems, makes this compound a valuable tool for bioconjugation. Through click chemistry, this molecule can be used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules like proteins and nucleic acids that have been modified to contain an alkyne group. This enables the study of biological processes in vitro without interfering with the native cellular machinery. For instance, a protein of interest could be functionalized with an alkyne, and then reacted with an azide-containing fluorescent dye derived from this compound to visualize its localization and interactions within a cell.

Integration into Novel Material Science Applications

In material science, this compound can be employed to functionalize surfaces and synthesize novel polymers. The azide group can be "clicked" onto alkyne-modified surfaces to impart specific properties, such as hydrophobicity or biocompatibility. Furthermore, this compound can be used as a monomer in polymerization reactions. For example, a monomer containing both an azide and a polymerizable group can be used to create polymers with pendant azide groups. These azide-functionalized polymers can then be further modified using click chemistry to attach a variety of molecules, leading to the development of advanced materials with tailored properties for applications in electronics, sensors, and drug delivery systems. mdpi.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Beyond the synthesis of 1,2,3-triazoles, this compound is a precursor for a variety of other nitrogen-containing heterocyclic compounds. The azide group can undergo different modes of reactivity under various conditions.

For example, thermolysis or photolysis of aryl azides can lead to the formation of highly reactive nitrene intermediates. These intermediates can then participate in a range of reactions, including insertion into C-H bonds or addition to double bonds to form aziridines, leading to the synthesis of complex nitrogenous frameworks.

Additionally, the azide group can be readily reduced to an amino group (-NH2) using various reducing agents. The resulting 3-aminophenyl methyl sulfone is a versatile intermediate for the synthesis of a wide range of heterocyclic systems, such as quinolines, benzodiazepines, and other medicinally relevant scaffolds, through condensation and cyclization reactions.

Furthermore, under specific reaction conditions, azides can react with other partners to form different heterocyclic rings. For instance, the reaction of azides with certain activated carbonyl compounds can lead to the formation of isoxazoles. organic-chemistry.org This demonstrates the broad synthetic potential of this compound as a precursor to a diverse array of nitrogen-containing heterocycles.

Derivatization to Isoxazolines and Pyrazolines

The azide functionality in this compound, while a key reactive handle, is not directly involved in the typical 1,3-dipolar cycloaddition reactions that form isoxazolines and pyrazolines. Instead, the synthesis of these five-membered heterocycles generally proceeds through the 1,3-dipolar cycloaddition of nitrile oxides (for isoxazolines) or nitrile imines (for pyrazolines) with alkenes or alkynes. nih.govnih.gov

The synthesis of isoxazolines often involves the reaction of alkenes with nitrile oxides, which can be generated in situ from α-nitroketones or aldoximes. nih.govresearchgate.net Similarly, pyrazoline synthesis can be achieved through the reaction of alkenes with nitrile imines. nih.gov These cycloaddition reactions are powerful methods for constructing these important heterocyclic cores, which are found in numerous biologically active molecules. researchgate.netnih.gov

Formation of Oxazine (B8389632) and Azetidinone Scaffolds

The construction of oxazine and azetidinone rings represents significant areas of synthetic chemistry, with the resulting scaffolds forming the core of many pharmaceutical agents.

Oxazine Scaffolds: 1,3-Oxazines are valuable heterocyclic compounds with a range of reported biological activities, including antitumor and antibacterial properties. nih.gov Their synthesis can be achieved through various methods, such as the reaction of activated phenols, amines, and aldehydes (Betti's reaction), or the cyclization of amidoalkyl naphthols. nih.gov While direct incorporation of the entire this compound molecule into an oxazine ring is not a common strategy, the functional groups present could be chemically modified in separate steps to facilitate such cyclizations.

Azetidinone Scaffolds: Azetidinones, also known as β-lactams, are a cornerstone of antibiotic chemistry. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for their formation. mdpi.com Another approach involves the reaction of an acid chloride with an imine in the presence of a base. mdpi.com For instance, 3-azido-2-azetidinones can be synthesized and subsequently undergo intramolecular "click" reactions if an alkyne is present in the molecule. mdpi.com This highlights the potential of the azide group in this compound to be carried through a synthetic sequence and utilized in a later cyclization step to form complex fused ring systems.

Synthesis of N-Sulfonyl-1,2,3-triazoles and Related Compounds

A primary application of this compound lies in its participation in cycloaddition reactions to form 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgchemie-brunschwig.chsigmaaldrich.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1-(3-(methylsulfonyl)phenyl)-1,2,3-triazoles. These N-sulfonyl-1,2,3-triazoles are not merely stable end-products; they can serve as precursors to other reactive species. nih.govelsevierpure.com

Catalyst SystemReaction ConditionsProduct TypeReference
Copper(I) Thiophene-2-carboxylate (CuTC)Room temperature, anhydrous or aqueous1-Sulfonyl-1,2,3-triazoles nih.gov
Copper(I) salts with stabilizing ligands (e.g., TBTA)Mild, aqueous media1,4-Disubstituted 1,2,3-triazoles sigmaaldrich.com
Ruthenium catalysts-1,5-Disubstituted 1,2,3-triazoles organic-chemistry.org

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes can also be employed, but it often requires elevated temperatures and can lead to mixtures of regioisomers (1,4- and 1,5-disubstituted triazoles), making the catalyzed versions generally more synthetically useful. organic-chemistry.org

Generation of Reactive Intermediates for Downstream Organic Transformations

Beyond its role as a stable building block, this compound can be a source of highly reactive intermediates that drive further chemical transformations. The N-sulfonyl-1,2,3-triazoles formed from this azide are particularly noteworthy in this regard. These triazoles can undergo a ring-chain tautomerism to form α-imino diazo compounds. elsevierpure.com

While the equilibrium generally favors the stable triazole form, transition metal catalysts, such as those based on rhodium(II), can trap the transient α-imino diazo species. elsevierpure.com This trapping event leads to the extrusion of dinitrogen (N₂) and the formation of a reactive α-imino metal carbene complex. nih.govelsevierpure.com These carbene intermediates are versatile and can participate in a variety of subsequent reactions, including:

Cyclopropanation: Reaction with olefins to form cyclopropanes. nih.gov

Reactions with Nucleophiles: Engagement with a range of carbon, oxygen, and sulfur nucleophiles to create new bonds. elsevierpure.com

This ability to generate reactive carbene species under catalytic conditions significantly expands the synthetic utility of this compound, allowing for the construction of complex nitrogen-containing molecules from simple starting materials. elsevierpure.com

Integration into Radiopharmaceutical Synthesis and Molecular Imaging Probe Development

The unique properties of the azide group make this compound and its derivatives attractive for applications in radiopharmaceutical chemistry and the development of molecular imaging probes. Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on the targeted delivery of radionuclides to specific biological sites. nih.gov

The azide functionality is particularly well-suited for bioconjugation reactions, which involve linking a targeting molecule (like a peptide or antibody) to a chelator that carries the radioisotope. nih.gov The "click" reaction (CuAAC) is an ideal conjugation method in this context because it is highly efficient and can be performed under mild, aqueous conditions that are compatible with sensitive biological molecules. chemie-brunschwig.chsigmaaldrich.com

Workflow for Radiopharmaceutical Development:

Synthesis of a Bifunctional Chelator: A molecule is synthesized that contains both a chelating unit for the desired radionuclide (e.g., for Gallium-68 or Copper-64) and a reactive handle, such as an alkyne.

Modification of a Targeting Vector: A biologically active molecule, such as a peptide that targets a specific cancer cell receptor, is modified to include an azide group. This is where a derivative of this compound could be incorporated.

"Click" Conjugation: The alkyne-modified chelator and the azide-modified peptide are joined together using the CuAAC reaction.

Radiolabeling: The resulting conjugate is then reacted with the radionuclide to produce the final radiopharmaceutical.

The azide group can also be used to attach imaging agents or drugs to antibodies, creating antibody-drug conjugates (ADCs) for targeted therapy. nih.gov The stability and bio-orthogonal nature of the azide group ensure that it does not interfere with the biological activity of the targeting molecule. chemie-brunschwig.ch

Spectroscopic and Structural Elucidation of 1 Azido 3 Methylsulfonylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the solution-state structure of 1-Azido-3-methylsulfonylbenzene. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of both the azido (B1232118) (-N₃) and methylsulfonyl (-SO₂CH₃) groups. Coupling constants (J) between adjacent aromatic protons would be crucial for determining their relative positions on the benzene (B151609) ring.

Expected ¹H NMR Data Table (Hypothetical)

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic CH 7.0 - 8.0 m (multiplet) J = 2-8

¹³C NMR Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the methyl carbon, the four unique aromatic carbons, and the carbon atom attached to the azido group. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.

Expected ¹³C NMR Data Table (Hypothetical)

Carbon Expected Chemical Shift (ppm)
Aromatic C-N₃ 135 - 145
Aromatic C-SO₂ 140 - 150
Aromatic CH 115 - 135

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the structural assignments.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, particularly aiding in the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be critical for confirming the substitution pattern on the benzene ring by observing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the carbons of the sulfonyl and azido groups.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the precise molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula (C₇H₇N₃O₂S). The fragmentation pattern in the mass spectrum would likely involve the loss of nitrogen gas (N₂) from the azide (B81097) group, a characteristic fragmentation for aryl azides, followed by fragmentation of the sulfonyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule. A very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the azide group is expected in the IR spectrum, typically in the range of 2100-2150 cm⁻¹. The symmetric and asymmetric stretching vibrations of the sulfonyl group (O=S=O) would also be prominent, expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be observed.

Expected Vibrational Spectroscopy Data Table (Hypothetical)

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy
Azide (N₃) asymmetric stretch 2100 - 2150 IR
Sulfonyl (SO₂) asymmetric stretch 1300 - 1350 IR, Raman
Sulfonyl (SO₂) symmetric stretch 1120 - 1160 IR, Raman
Aromatic C-H stretch 3000 - 3100 IR, Raman

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

The inherent chemical characteristics of this compound, namely the presence of an aromatic ring, a sulfonyl group, and an azido group, dictate the selection of appropriate chromatographic conditions. Reversed-phase HPLC is the most commonly employed technique for the analysis of such aromatic sulfones. cas.cz

Purity Assessment:

The determination of purity is critical for the characterization of newly synthesized batches of this compound. HPLC and UPLC methods can effectively separate the main compound from any residual starting materials, such as 3-aminophenyl methyl sulfone, and byproducts that may form during the diazotization and azidation reactions.

A typical approach involves using a C18 or a phenyl-hexyl stationary phase, which provides a good balance of hydrophobic and π-π interactions for the retention and separation of aromatic compounds. chromatographyonline.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to ensure the timely elution of all components with good peak shapes.

For instance, the analysis of aromatic sulfones has been successfully carried out using a mobile phase of methanol and water. The retention times of these compounds are highly dependent on the methanol content in the mobile phase. cas.cz UV detection is commonly used, with the wavelength set to a value where the aromatic chromophore exhibits strong absorbance, typically in the range of 210-280 nm.

Reaction Monitoring:

HPLC and UPLC are invaluable tools for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them, chemists can track the consumption of the starting materials and the formation of the product. This real-time information is crucial for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry.

For example, in the synthesis of azido compounds, the disappearance of the corresponding amine precursor and the appearance of the azide product peak in the chromatogram indicate the progression of the reaction. The relative peak areas can be used to estimate the conversion rate. In cases where the azide itself is an intermediate for subsequent reactions, such as "click" chemistry, HPLC can be used to monitor the formation of the triazole product. rsc.orgresearchgate.net

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Example HPLC Parameters for the Analysis of this compound.

Expected Elution Profile and Data Interpretation:

In a reversed-phase system, the elution order is generally from the most polar to the least polar compounds. Therefore, one would expect the starting material, 3-aminophenyl methyl sulfone, to elute earlier than the product, this compound, due to the higher polarity of the amino group compared to the azido group. Any non-polar impurities would have longer retention times.

The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, the decrease in the peak area of the starting material and the increase in the peak area of the product over time provide a clear indication of the reaction's progress.

Structure Activity Relationship Sar Studies of Derivatives Incorporating the 1 Azido 3 Methylsulfonylbenzene Moiety

Rational Design Principles for Modulating Biological Activities through Structural Modifications

Rational drug design is a methodical approach to developing new medications based on an understanding of biological targets and their molecular mechanisms. longdom.org This process avoids the trial-and-error method by using knowledge of a target's structure to create molecules with specific binding properties, aiming to enhance efficacy and reduce side effects. studysmarter.co.ukfiveable.me For a scaffold such as 1-Azido-3-methylsulfonylbenzene, rational design would involve systematically modifying its structure to optimize interactions with a specific biological target, thereby modulating its activity.

The core principles guiding these modifications include:

Identification of Pharmacophoric Features: The first step would be to identify the essential structural features of the this compound moiety responsible for its biological activity. This involves determining whether the azido (B1232118) group, the methylsulfonyl group, and the benzene (B151609) ring act as hydrogen bond donors/acceptors, engage in hydrophobic or electrostatic interactions, or simply provide a rigid scaffold for the other functional groups.

Homologation: This involves systematically increasing the length of an alkyl chain. For instance, if a substituent were added to the benzene ring, its chain length could be varied to probe the size and shape of a hydrophobic pocket in the target protein.

Chain Branching and Ring Formation: Introducing branches to alkyl substituents or incorporating them into cyclic structures can increase steric bulk and conformational rigidity. This can lead to improved selectivity for the target receptor over others. nih.gov

Functional Group Modification: The azido (-N₃) and methylsulfonyl (-SO₂CH₃) groups are key features. Modifications could involve altering their electronic properties or hydrogen bonding capabilities to enhance binding affinity. For example, exploring derivatives where the methyl group is replaced with other alkyl or aryl groups could fine-tune potency.

By applying these principles, medicinal chemists can iteratively refine the structure of lead compounds to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. pharmacologymentor.comoncodesign-services.com

Correlating Substituent Position and Electronic Properties with Compound Potency and Selectivity

The biological activity of a compound is profoundly influenced by the nature and position of substituents on its core scaffold. nih.gov In derivatives of this compound, modifying the benzene ring with various substituents would alter the molecule's electronic and steric properties, directly impacting its potency and selectivity.

Substituent Position (Isomerism): The arrangement of the azido and methylsulfonyl groups at positions 1 and 3 (meta) is a defining feature. If a third substituent were introduced, its position (ortho, meta, or para relative to the existing groups) would be critical. Different positional isomers can orient key interacting groups differently within a receptor's binding site, leading to significant variations in activity. For example, in the well-studied sulfonamides, the relative position of the amino and sulfonyl groups is crucial; a 1,4 (para) arrangement is typically essential for antibacterial activity, while 1,2 (ortho) and 1,3 (meta) isomers are often inactive. pharmacy180.comslideshare.net A similar positional dependency would be expected for derivatives of this compound.

Electronic Properties: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl, Br), nitro (-NO₂), or cyano (-CN) decrease the electron density of the aromatic ring. This can influence the pKa of other functional groups and alter electrostatic interactions with the target. nih.gov

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the ring, which can enhance certain types of interactions, such as π-π stacking. nih.gov

Table 1: Hypothetical SAR Data for Substituted this compound Analogs

This interactive table illustrates how different substituents on the benzene ring could hypothetically influence biological activity, measured as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.

Compound IDSubstituent (R) at C5IC₅₀ (nM)Fold Improvement vs. Unsubstituted
1a-H5001.0
1b-F2502.0
1c-Cl1503.3
1d-CH₃4501.1
1e-OCH₃3001.7
1f-CN1005.0

Computational Modeling in SAR Elucidation

Computational modeling is an indispensable tool in modern drug discovery for predicting and understanding the relationship between a compound's structure and its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.orgnih.gov For derivatives of this compound, docking simulations would be used to visualize how these molecules fit into the active site of a target enzyme or receptor. mdpi.com

The simulation would reveal key interactions, such as:

Hydrogen Bonds: The oxygen atoms of the methylsulfonyl group could act as hydrogen bond acceptors, while the azido group is generally a weak hydrogen bond acceptor.

Hydrophobic Interactions: The benzene ring and the methyl group provide hydrophobic surfaces that can interact with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The polar sulfonyl and azido groups create a dipole moment that can engage in favorable electrostatic interactions with the target.

By analyzing the docking poses of a series of derivatives, researchers can rationalize observed SAR trends. For example, a highly potent analog might show a perfect fit in the binding pocket with multiple favorable interactions, while a less potent analog might exhibit steric clashes or fewer interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To build a QSAR model for this compound derivatives, the following steps would be taken:

Data Collection: A dataset of synthesized analogs with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," are calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and steric descriptors (e.g., molecular volume).

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation might look like this: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(σ) + c₃(Es)

Where:

log(1/IC₅₀) is the biological activity.

LogP represents lipophilicity.

σ (Hammett constant) represents the electronic effect of a substituent.

Es (Taft's steric parameter) represents the steric effect of a substituent.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

This model could then be used to predict the potency of new derivatives before they are synthesized, guiding the design of more effective compounds.

Bioisosteric Replacements and Their Influence on Molecular Recognition and Functional Properties

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing an atom or a functional group with another that has similar physicochemical or topological properties. fiveable.mespirochem.com This technique is employed to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. drughunter.comufrj.br

For the this compound scaffold, several bioisosteric replacements could be considered:

Azido Group (-N₃) Replacements: The azido group is a unique functional group with a specific size, shape, and electronic character. nih.gov Potential bioisosteres could be explored to modulate these properties.

Methylsulfonyl Group (-SO₂CH₃) Replacements: The methylsulfonyl group is a strong hydrogen bond acceptor and is metabolically stable. Replacing it could alter solubility, polarity, and interaction patterns.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

This interactive table lists potential bioisosteric replacements for the key functional groups and the rationale for their use.

Original GroupBioisosteric ReplacementRationale for Replacement
Azido (-N₃)Nitro (-NO₂)Similar size and electron-withdrawing properties, but different geometry and H-bond capacity.
Azido (-N₃)Cyano (-C≡N)Linear geometry, strong dipole, can act as a hydrogen bond acceptor.
Azido (-N₃)TetrazoleCan mimic a carboxylic acid, acts as a proton donor and acceptor, metabolically stable.
MethylsulfonylSulfonamide (-SO₂NH₂)Introduces hydrogen bond donor capability, potentially increasing target affinity.
MethylsulfonylSulfoxide (B87167) (-SOCH₃)Reduces the polarity and hydrogen bond acceptor strength compared to the sulfonyl group.
Phenyl RingPyridine or ThiopheneIntroduces heteroatoms to modulate polarity, solubility, and potential for new H-bonds.

These replacements can lead to significant changes in how the molecule is recognized by its biological target. For instance, replacing the methylsulfonyl group with a sulfonamide introduces a hydrogen bond donor, which could form a new, stabilizing interaction with the receptor, potentially leading to a substantial increase in potency. acs.org By strategically applying bioisosteric replacements, researchers can fine-tune the properties of the this compound scaffold to develop optimized drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Azido-3-methylsulfonylbenzene, and how can reaction yields be optimized?

  • Methodological Answer :

  • Step 1 : Introduce the methylsulfonyl group at position 3 of benzene via sulfonation using chlorosulfonic acid or sulfur trioxide.
  • Step 2 : Nitrate or aminate the benzene ring to position 1, followed by reduction to form a primary amine (3-methylsulfonylaniline).
  • Step 3 : Diazotize the amine using NaNO₂ and HCl at 0–5°C to generate a diazonium salt.
  • Step 4 : Substitute the diazonium group with NaN₃ in aqueous solution to yield the azide.
  • Yield Optimization : Control temperature during diazotization (≤5°C to prevent decomposition) and use excess NaN₃ (1.5–2.0 equivalents). Monitor reaction progress via TLC or IR spectroscopy for azide peak detection (~2100 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm, azide absence in proton spectra).
  • IR Spectroscopy : Azide stretch at ~2100 cm⁻¹ and sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
  • X-ray Crystallography : Resolves bond lengths (C-N₃ ≈ 1.3 Å) and confirms regiochemistry. Requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water) .

Q. What are the primary reactivity patterns of this compound in click chemistry applications?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes to form 1,4-disubstituted triazoles. The electron-withdrawing sulfonyl group accelerates reaction rates by polarizing the azide moiety.
  • Photochemical Reactions : UV irradiation induces nitrene formation for heterocycle synthesis (e.g., benzoxazines). Use λ = 254–365 nm in inert solvents (acetonitrile) .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand to suppress oxidative side reactions. Maintain catalyst loading at 2–5 mol% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize intermediates. Avoid protic solvents to prevent azide protonation.
  • Temperature Control : Conduct reactions at 25–50°C; higher temperatures risk azide decomposition.

Q. What strategies are recommended for resolving contradictions in thermal stability data reported for this compound derivatives?

  • Methodological Answer :

  • Complementary Techniques : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to distinguish exothermic decomposition (DSC peaks) from mass loss (TGA).
  • Isothermal Studies : Conduct stability tests at fixed temperatures (e.g., 80°C for 24 hours) to compare degradation rates across studies.
  • Sample Purity : Verify via HPLC (>98% purity) to exclude impurities affecting thermal behavior .

Q. What mechanistic insights explain the influence of the methylsulfonyl group on the regioselectivity of Huisgen cycloaddition reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfonyl group withdraws electron density, polarizing the azide and stabilizing the transition state. This favors 1,4-triazole regioisomers in CuAAC.
  • Steric Considerations : The bulky sulfonyl group at position 3 directs alkyne addition to the less hindered para position. Validate via DFT calculations or substituent variation studies .

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